Ac-Ser-Tyr-Ser-N(1)Nle-Asp-His-D-Tyr-Arg-Trp-D-Lys-(1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

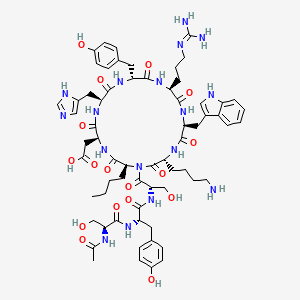

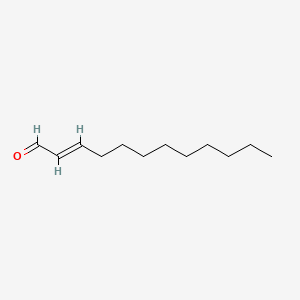

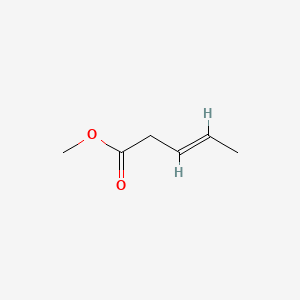

The peptide “Ac-Ser-Tyr-Ser-N(1)Nle-Asp-His-D-Tyr-Arg-Trp-D-Lys-(1)” is a variant of α-melanocyte stimulating hormone (α-MSH), which is one of the first peptide hormones isolated from the pituitary gland . This peptide has been used in the development of peptide radiopharmaceuticals for melanoma imaging and therapy .

科学的研究の応用

Melanocortin Receptor Research

Research on Ac-Ser-Tyr-Ser-N(1)Nle-Asp-His-D-Tyr-Arg-Trp-D-Lys-(1) and its analogs has focused significantly on their interaction with human melanocortin receptors (hMC1R, hMC3R, hMC4R, and hMC5R). These studies have revealed crucial insights into the importance of ligand stereochemistry for agonist binding affinity and receptor selectivity. Specifically, structural variations in these peptides have demonstrated significant effects on binding affinities and receptor selectivity, highlighting the critical role of ligand-receptor complexed interactions (Haskell-Luevano et al., 1997).

Pharmacological Evaluation

In another study, synthetic analogs of alpha-melanotropin, including Ac-Ser-Tyr-Ser-Nle4-Glu-His-D-Phe7-Arg-Trp-Gly-Lys-Pro-Val-NH2, were pharmacologically evaluated. This research aimed at developing receptor subtype selective tools for understanding the physiological functions of the melanocortin receptor 5 in humans and rodents. The study identified linear peptides closely resembling the structure of the endogenous ligand alphaMSH, showing high potency and specificity as agonists for the human MC5R (Bednarek et al., 2007).

Antihypertensive Properties

In the context of cardiovascular health, a study on Antarctic krill protein hydrolysate identified eight antihypertensive peptides, including sequences such as Tyr-Arg-Lys. These peptides showed significant ACE inhibitory activity and modulated nitric oxide and endothelin-1 in human umbilical vein endothelial cells, indicating their potential in correcting endothelial cell dysfunction induced by norepinephrine (Zhao et al., 2019).

Melanocortin Receptor Agonism

Further exploration of melanocortin receptor agonism was conducted with chimeric peptide ligands based on NDP-MSH and MTII. These ligands replaced the agonist DPhe-Arg-Trp amino acids with AGRP Arg-Phe-Phe residues, resulting in agonist activity at mouse melanocortin receptors. This study provided insights into the mimicking of melanocortin agonist residue interactions by antagonist ligands (Joseph et al., 2003).

作用機序

This peptide targets the melanocortin-1 receptor (MC1R) and very late antigen-4 (VLA-4, integrin α4β1), which are two attractive molecular targets for developing peptide radiopharmaceuticals for melanoma imaging and therapy . The peptide can serve as a delivery vehicle to target both diagnostic and therapeutic radionuclides to melanoma cells for imaging and therapy .

特性

IUPAC Name |

2-[(2S,5S,8R,11S,14S,17R,20S)-19-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]-17-(4-aminobutyl)-20-butyl-11-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H87N17O17/c1-3-4-14-53-62(97)80-50(29-54(88)89)60(95)79-49(28-39-31-69-34-72-39)59(94)76-46(25-36-15-19-40(86)20-16-36)56(91)74-44(13-9-24-70-65(67)68)55(90)78-48(27-38-30-71-43-11-6-5-10-42(38)43)58(93)75-45(12-7-8-23-66)63(98)82(53)64(99)52(33-84)81-57(92)47(26-37-17-21-41(87)22-18-37)77-61(96)51(32-83)73-35(2)85/h5-6,10-11,15-22,30-31,34,44-53,71,83-84,86-87H,3-4,7-9,12-14,23-29,32-33,66H2,1-2H3,(H,69,72)(H,73,85)(H,74,91)(H,75,93)(H,76,94)(H,77,96)(H,78,90)(H,79,95)(H,80,97)(H,81,92)(H,88,89)(H4,67,68,70)/t44-,45+,46+,47-,48-,49-,50-,51-,52-,53-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIZEPCVOOWEFB-RBEOGMESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C)CCCCN)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=C(C=C5)O)CC6=CN=CN6)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)C)CCCCN)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=C(C=C5)O)CC6=CN=CN6)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H87N17O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate](/img/structure/B3028432.png)